2-Fluoro-5-(propan-2-yl)benzoic acid
Description
Significance of Fluorinated Benzoic Acid Derivatives in Advanced Organic Synthesis
While research on 2-Fluoro-5-(propan-2-yl)benzoic acid itself is lacking, the broader class of fluorinated benzoic acid derivatives is of considerable importance in advanced organic synthesis. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. lookchem.com In medicinal chemistry, for example, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. ontosight.ai
Fluorinated benzoic acids serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials. lookchem.com They are key components in the development of anti-inflammatory agents, anticancer drugs, and pesticides. ontosight.ai The strategic placement of a fluorine atom on the benzoic acid ring can influence the acidity of the carboxylic group and the electronic nature of the aromatic ring, thereby providing chemists with a tool to fine-tune the properties of the target molecules.
Overview of the Benzoic Acid Chemical Class and its Research Relevance as a Chemical Scaffold
The benzoic acid structure is a fundamental and widely utilized scaffold in chemical and pharmaceutical research. preprints.orgnih.gov Its rigid aromatic ring and the presence of a reactive carboxylic acid group make it an ideal starting point for the synthesis of a diverse array of more complex molecules. preprints.orgresearchgate.net In drug discovery, the benzoic acid moiety is found in numerous approved drugs and is a common fragment used in the design of new therapeutic agents. preprints.orgnih.govresearchgate.net
Researchers utilize the benzoic acid scaffold to explore structure-activity relationships, aiming to develop compounds with specific biological activities. tandfonline.com For instance, derivatives of benzoic acid have been investigated for their potential as anticancer agents, with the benzoic acid core serving as a platform for the attachment of various functional groups to optimize efficacy. preprints.orgnih.govresearchgate.net Furthermore, the benzoic acid framework has been employed in the development of inhibitors for various enzymes and as new scaffolds for antiviral agents. tandfonline.comnih.gov The versatility of its chemistry allows for modifications that can lead to compounds with a wide range of therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIVLRAQCWNILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341654-82-7 | |
| Record name | 2-fluoro-5-(propan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Fluoro 5 Propan 2 Yl Benzoic Acid and Structural Analogs
Established Synthetic Pathways for Fluorinated Benzoic Acids
The traditional synthesis of fluorinated benzoic acids can be broadly categorized into two approaches: the direct functionalization of a pre-existing aromatic ring and the construction of the molecule through multi-step conversions of modified precursors.
Direct Functionalization Approaches to the Aromatic Ring
Direct functionalization involves introducing substituents onto an existing benzene (B151609) or benzoic acid core. These methods are often valued for their atom economy and potential for shorter synthetic routes.
One common strategy is the ortho-lithiation of a protected benzoic acid or a related directing group, followed by quenching with an electrophilic fluorine source. For instance, a suitably protected benzoic acid can be treated with a strong base like sec-butyllithium (B1581126) to generate a lithiated species ortho to the directing group. This intermediate can then react with an electrophilic fluorinating agent to install the fluorine atom. While effective, this method requires careful control of reaction conditions to avoid side reactions. nih.gov
Another approach involves the halogenation of an aromatic ring, which can then be followed by functional group interconversion. For example, direct bromination or iodination of an isopropylbenzene derivative could be followed by a halogen-dance reaction and subsequent carboxylation or by a metal-catalyzed cross-coupling reaction to introduce the carboxylic acid moiety. The regioselectivity of the initial halogenation is a key challenge in this approach. organic-chemistry.org
The table below summarizes some direct functionalization strategies.
| Method | Description | Key Reagents | Advantages | Challenges |
| Ortho-lithiation | Directed metalation ortho to a directing group, followed by electrophilic fluorination. | sec-BuLi, CO2, Electrophilic F+ source | High regioselectivity. | Requires low temperatures, strong bases, and protected functional groups. |
| Electrophilic Aromatic Substitution | Direct introduction of a halogen or other group onto the aromatic ring. | Halogenating agents (e.g., Br2, I2), Lewis acids | Potentially shorter routes. | Often lacks regioselectivity, leading to mixtures of isomers. |
Multi-Step Conversions and Precursor Modifications
Multi-step syntheses offer greater control over regiochemistry and are often necessary for complex substitution patterns. These pathways typically involve the construction of the fluorinated benzoic acid from a more readily available starting material.
A classic example is the Sandmeyer reaction or the related Balz-Schiemann reaction , which starts from an amino-substituted benzoic acid. For instance, 2-amino-5-isopropylbenzoic acid could be diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source like tetrafluoroboric acid (HBF4) to yield the desired 2-fluoro-5-isopropylbenzoic acid. researchgate.netuark.edu
Another versatile multi-step approach involves the oxidation of a side chain . For example, one could start with a fluorinated toluene (B28343) derivative, such as 1-fluoro-4-isopropyl-2-methylbenzene. The methyl group can then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. The success of this method depends on the selective oxidation of the methyl group in the presence of the isopropyl group. orgsyn.org
The following table outlines common multi-step conversion strategies.
| Method | Starting Material | Key Transformation | Advantages | Disadvantages |
| Balz-Schiemann Reaction | Amino-substituted benzoic acid | Diazotization followed by thermal decomposition of the diazonium tetrafluoroborate (B81430) salt. | Well-established and reliable for introducing fluorine. | Can require harsh conditions and may have moderate yields. |
| Side-Chain Oxidation | Fluorinated toluene derivative | Oxidation of a methyl or other alkyl group to a carboxylic acid. | Useful for building the acid functionality onto a pre-fluorinated core. | Requires a suitable precursor and can be susceptible to over-oxidation. |
| Grignard/Organolithium Carboxylation | Fluorinated aryl halide | Formation of an organometallic reagent followed by reaction with carbon dioxide. | A versatile method for introducing the carboxyl group. | Requires anhydrous conditions and is sensitive to other functional groups. |
Advanced Fluorination Techniques Applied to Benzoic Acid Scaffolds
Recent advancements in synthetic chemistry have led to the development of novel fluorination methods that offer improved efficiency, selectivity, and functional group tolerance.
Nucleophilic Fluorination Strategies
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. A notable development in this area is the use of hypervalent iodine reagents. For example, 1-arylbenziodoxolones can serve as precursors to 2-fluorobenzoic acids through a transition metal-free nucleophilic fluorination. arkat-usa.orgumn.edu In this method, the hypervalent iodine compound is activated and then reacts with a fluoride salt, such as cesium fluoride (CsF), in a polar aprotic solvent. arkat-usa.orgumn.edu This approach has also been successfully applied to the synthesis of radiolabeled [¹⁸F]-fluorobenzoic acids, which are important for positron emission tomography (PET). arkat-usa.orgumn.edu
Electrophilic Fluorination Methodologies
Electrophilic fluorination utilizes reagents that deliver a formal "F+" species to an electron-rich substrate. While direct electrophilic fluorination of benzoic acids can be challenging due to the deactivating nature of the carboxyl group, directed C-H activation strategies have emerged as a powerful tool. Palladium-catalyzed methods, for instance, can achieve selective mono- and difluorination of benzoic acid derivatives. researchgate.net These reactions often employ a directing group to guide the fluorination to a specific C-H bond, and an electrophilic fluorine source such as N-fluorotrimethylpyridinium triflate. researchgate.net
Radical-Mediated Fluorination Processes
Radical-mediated fluorination has gained significant traction as a mild and versatile method for C-F bond formation. One innovative approach is the decarboxylative fluorination of benzoic acids themselves. organic-chemistry.orgacs.orgresearchgate.netnih.gov This strategy often involves a photoinduced ligand-to-metal charge transfer (LMCT) process with a copper catalyst. organic-chemistry.orgacs.orgresearchgate.net The benzoic acid is converted into an aryl radical through decarboxylation, which is then trapped by a fluorine source. organic-chemistry.orgacs.orgresearchgate.netnih.gov This method is advantageous as it utilizes the readily available carboxylic acid functionality as a handle for radical generation and subsequent fluorination. organic-chemistry.orgacs.orgresearchgate.netnih.govresearchgate.net Silver-catalyzed decarboxylative fluorination using reagents like Selectfluor has also been reported, proceeding through the generation of an alkyl radical which is then fluorinated. sciengine.comnih.gov
The table below provides a summary of these advanced fluorination techniques.
| Technique | Mechanism | Key Reagents/Catalysts | Advantages |
| Nucleophilic Fluorination | SNAr or reaction with hypervalent iodine precursors. | Fluoride salts (e.g., CsF, KF), 1-arylbenziodoxolones. | Transition metal-free, applicable to radiosynthesis. arkat-usa.orgumn.edu |
| Electrophilic Fluorination | Directed C-H activation followed by reaction with an electrophilic fluorine source. | Pd catalysts, directing groups, N-F reagents (e.g., Selectfluor). | High regioselectivity for C-H functionalization. |
| Radical-Mediated Fluorination | Decarboxylation to form an aryl radical, followed by fluorine atom transfer. | Cu or Ag catalysts, photoredox catalysts, Selectfluor. | Mild reaction conditions, broad substrate scope. organic-chemistry.orgacs.orgresearchgate.netnih.govsciengine.com |
Derivatization and Functionalization Reactions of 2-Fluoro-5-(propan-2-yl)benzoic Acid
The reactivity of this compound is characterized by the interplay of its three functional components: the carboxylic acid group, the activated aromatic ring, and the fluorine substituent. These sites allow for a diverse range of chemical modifications.
The carboxylic acid moiety is a versatile handle for a variety of chemical transformations, primarily involving nucleophilic acyl substitution. These reactions are fundamental for creating a wide array of derivatives.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be employed.
Amidation: The synthesis of amides from this compound is crucial for the development of many biologically active molecules. This transformation is typically carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the corresponding acyl chloride, which readily reacts with primary or secondary amines to form the desired amide. Alternatively, peptide coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) provide a mild and efficient method for direct amidation. ossila.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol (2-fluoro-5-isopropylphenyl)methanol. This reduction is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The resulting benzyl (B1604629) alcohol can serve as a precursor for further functionalization.
| Transformation | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide |
| Amidation | Amine, Coupling Agent (e.g., HATU) | Amide |
| Reduction | LiAlH₄, Anhydrous Ether | Primary Alcohol |
The fluorine and isopropyl groups on the aromatic ring influence the regioselectivity of further substitutions. The fluorine atom is an ortho-, para-director, while the isopropyl group is also an ortho-, para-director. Their combined effects, along with the meta-directing carboxylic acid group, guide the position of incoming electrophiles.
Further functionalization of the aromatic ring can be challenging due to the deactivating effect of the carboxylic acid group. However, under forcing conditions, electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation can be achieved. The positions ortho and para to the activating isopropyl group and ortho to the fluorine atom are the most likely sites for substitution.
The strategic placement of the fluorine atom ortho to the carboxylic acid group is particularly advantageous for the synthesis of heterocyclic compounds through intramolecular nucleophilic aromatic substitution (SNAᵣ).
A notable application is the synthesis of benzoxazepinones from the corresponding amide derivatives. ossila.com In this reaction, the amide nitrogen acts as a nucleophile, displacing the activated fluorine atom to form a seven-membered heterocyclic ring. This intramolecular cyclization is a powerful strategy for constructing complex molecular scaffolds. ossila.com
Similarly, this compound can be a precursor for pyrimidinone derivatives. ossila.com The synthesis of these heterocycles often involves the reaction of an amidine with a β-ketoester or a related three-carbon synthon. The fluorinated benzoic acid can be incorporated into one of these fragments to ultimately form the pyrimidinone ring system. These pyrimidinone derivatives have been investigated for their potential as selective inhibitors of adenylyl cyclase 1 (AC1), which is relevant in the treatment of chronic pain. ossila.com
The synthesis of other heterocyclic systems, such as 1,2,4-triazoles, oxazoles, and thiazolidine-4-ones, often begins with the transformation of the carboxylic acid into a key intermediate like a hydrazide or a thioamide. jmchemsci.comuobaghdad.edu.iq These intermediates can then undergo cyclization with appropriate reagents to form the desired heterocyclic ring. jmchemsci.comuobaghdad.edu.iq
| Starting Material Derivative | Reaction Type | Resulting Heterocycle | Potential Application |
| Amide Derivative | Intramolecular Nucleophilic Aromatic Substitution | Benzoxazepinone | Kinase Inhibitors |
| Precursor for Pyrimidinone Synthesis | Cyclocondensation | Pyrimidinone | AC1 Inhibitors for Chronic Pain |
| Hydrazide/Thioamide | Cyclization | 1,2,4-Triazole, Oxazole, etc. | Biologically Active Compounds |
Scalable Synthetic Considerations and Process Optimization in Academic Research
While the synthesis of this compound and its derivatives on a laboratory scale is well-established, scaling up these processes presents several challenges that are actively being addressed in academic research. Key considerations include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the synthetic route, and the environmental impact of the process.
Process optimization often focuses on minimizing the number of synthetic steps, improving reaction yields, and developing purification methods that are amenable to large-scale production. In the context of fluorinated benzoic acids, the use of hazardous reagents like strong acids and organometallic compounds requires careful handling and waste management protocols.
One area of growing interest is the development of continuous flow synthesis methods. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for automation and high-throughput screening of reaction conditions. While specific examples for this compound are not extensively documented, the principles of continuous flow chemistry are being applied to the synthesis of structurally related active pharmaceutical ingredients (APIs). researchgate.net
Computational and Theoretical Chemistry Investigations of 2 Fluoro 5 Propan 2 Yl Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool in quantum chemistry due to its favorable balance of accuracy and efficiency. nih.gov DFT calculations are instrumental in predicting a wide range of molecular properties, including equilibrium geometries, electronic structures, and spectroscopic parameters, providing a theoretical framework to understand the behavior of molecules like 2-Fluoro-5-(propan-2-yl)benzoic acid.
Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve reliable results. mdpi.com
Conformational analysis further explores the molecule's flexibility by examining different spatial arrangements (conformers) that arise from rotation around single bonds. nih.gov In this compound, key rotations occur around the bond connecting the isopropyl group to the benzene (B151609) ring and the bond linking the carboxylic acid group to the ring. The relative energies of these conformers are influenced by factors such as steric hindrance and intramolecular interactions, like potential hydrogen bonding between the carboxylic proton and the ortho-fluorine atom. mdpi.comresearchgate.net Computational studies can identify the global minimum energy conformer and the energy barriers between different rotational isomers. mdpi.com
Below is a table of hypothetical optimized geometric parameters for the lowest energy conformer of this compound, representative of typical DFT calculation outputs.
Table 1: Selected Optimized Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Length (Å) | C(aromatic)-COOH | 1.490 |
| C=O | 1.215 | |
| C-OH | 1.360 | |
| C(aromatic)-F | 1.355 | |
| Bond Angle (°) | C(aromatic)-C-O(H) | 112.5 |
| C(aromatic)-C=O | 124.0 | |
| C(aromatic)-C(aromatic)-F | 119.5 | |
| Dihedral Angle (°) | O=C-C(aromatic)-C(aromatic) | 15.0 |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.commalayajournal.org The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap generally implies higher reactivity and greater polarizability. nih.gov Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). nih.gov
Table 2: Calculated FMO Energies and Reactivity Descriptors for this compound (Hypothetical Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.85 |
| LUMO Energy (ELUMO) | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
| Reactivity Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.825 |
| Chemical Potential (μ) | -4.025 |
| Electrophilicity Index (ω) | 2.868 |
DFT calculations provide a reliable method for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. nih.govijtsrd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, employed within a DFT framework, is highly effective for calculating nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. nih.govmdpi.com These predicted spectra are invaluable for assigning experimental signals and confirming the proposed molecular structure. nih.gov
Infrared (IR) and Raman Spectroscopy: Computational frequency calculations can determine the vibrational modes of a molecule. nih.gov The resulting frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra. nih.gov A comparison between the computed and experimental spectra helps in the detailed assignment of vibrational bands to specific functional groups and types of atomic motion (e.g., stretching, bending). ijtsrd.com Theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations. ijtsrd.com
Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound (Hypothetical Data)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| 1H (COOH) | 12.5 - 13.5 |
| 1H (Aromatic) | 7.1 - 8.0 |
| 1H (Isopropyl CH) | 3.0 - 3.2 |
| 1H (Isopropyl CH3) | 1.2 - 1.4 |
| 13C (COOH) | 166 - 168 |
| 13C (Aromatic) | 115 - 165 |
| 13C (Isopropyl CH) | 34 - 36 |
| 13C (Isopropyl CH3) | 23 - 25 |
Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound (Hypothetical Data)
| Vibrational Mode | Predicted Frequency (cm-1) | Spectrum |
|---|---|---|
| O-H stretch (Carboxylic acid) | 3000 - 3300 (broad) | IR |
| C=O stretch (Carboxylic acid) | 1700 - 1720 | IR, Raman |
| C=C stretch (Aromatic) | 1580 - 1610 | IR, Raman |
| C-F stretch | 1230 - 1260 | IR |
Quantum Chemical Modeling of Reaction Mechanisms and Pathways
Beyond static molecular properties, quantum chemical modeling is a critical tool for investigating the dynamics of chemical reactions. It allows for the detailed exploration of reaction mechanisms, providing insights into the transformation of reactants into products.
A transition state (TS) represents the highest energy point along a reaction pathway, corresponding to a first-order saddle point on the potential energy surface. Locating and characterizing the TS is essential for understanding reaction kinetics and mechanisms. Computational algorithms, such as the Berny optimization method, are used to find these structures. mdpi.com
A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the computed harmonic frequency analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively the vibration that leads the molecule from reactant to product. Analyzing the geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes central to the chemical transformation. For reactions involving this compound, such as esterification or amidation, TS analysis can reveal the precise nature of the nucleophilic attack on the carboxyl carbon.
An energetic profile, or reaction coordinate diagram, maps the change in energy as reactants are converted into products. By calculating the energies of the reactants, transition states, any intermediates, and the final products, a comprehensive picture of the reaction's thermodynamics and kinetics can be constructed.
To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. mdpi.com This traces the minimum energy path downhill from the TS in both the forward and reverse directions, ensuring it leads to the expected species on the potential energy surface. The height of the energy barrier from the reactants to the transition state determines the activation energy (Ea) of the reaction, a crucial factor governing the reaction rate.
Table 5: Hypothetical Energetic Profile for the Esterification of this compound (Hypothetical Data)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Benzoic acid + Alcohol) | 0.0 |
| Transition State (TS) | +15.5 |
| Tetrahedral Intermediate | -4.2 |
| Products (Ester + Water) | -2.5 |
Solvent Effects on Molecular Properties and Electronic Structure of this compound
The surrounding solvent environment can significantly influence the behavior and properties of a solute molecule. acs.org In computational chemistry, understanding these solvent effects is crucial for accurately predicting molecular properties, reactivity, and spectroscopic characteristics. For a molecule like this compound, the polarity of the solvent and its ability to form hydrogen bonds can alter the electronic distribution, molecular geometry, and energy levels.
Continuum Solvation Models in Computational Studies
Continuum solvation models are a computationally efficient method to simulate the effects of a solvent without explicitly representing individual solvent molecules. acs.orgwiley-vch.de These models treat the solvent as a continuous medium with a defined dielectric constant, creating a cavity in which the solute molecule is placed. researchgate.net The solute, treated with quantum mechanics, polarizes the surrounding dielectric continuum, which in turn creates a reaction field that perturbs the solute's electronic structure. researchgate.net This approach is a powerful tool for studying chemical processes in solution. acs.org
Several types of continuum models are available, with the Polarizable Continuum Model (PCM) being one of the most widely used. Variations and refinements of these models, such as the SMx series (e.g., SM6), have been developed to improve accuracy by incorporating parameters for atomic surface tensions to better account for first-shell solvation effects, which is particularly important for ionic species. nih.govyoutube.com
The application of these models involves several key steps:
Cavity Definition: A cavity is constructed around the solute molecule, typically based on its van der Waals surface. The shape and size of this cavity are critical parameters. researchgate.net
Electrostatic Interaction: The charge distribution of the solute molecule induces a polarization in the dielectric continuum of the solvent. The resulting electrostatic interaction is calculated to determine the electrostatic component of the solvation free energy. researchgate.netnih.gov
Non-Electrostatic Contributions: Solvation energy is not purely electrostatic. Other contributions, such as cavitation (the energy required to create the solute cavity in the solvent), dispersion, and repulsion, are also factored in, often through parameterized surface tension coefficients. youtube.com
For aromatic carboxylic acids like this compound, continuum models can predict how the solvent stabilizes or destabilizes the molecule, affecting properties like its acid dissociation constant (pKa). nih.gov The choice of solvent, from non-polar (like benzene) to polar aprotic (like dimethyl sulfoxide) to polar protic (like water or ethanol), would significantly alter the calculated solvation free energy due to differences in their dielectric constants and other solvent-specific parameters. youtube.comrsc.org
Impact on Electronic and Spectroscopic Characteristics
The solvent environment directly influences the electronic and spectroscopic properties of this compound. Changes in the solvent polarity can lead to shifts in the absorption maxima in UV-visible spectra, a phenomenon known as solvatochromism. mdpi.com These shifts provide insight into the differential solvation of the ground and excited electronic states of the molecule.
Electronic Properties: The electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is sensitive to the solvent's reaction field. In a polar solvent, a polar molecule like this compound is expected to be stabilized, which can alter the HOMO-LUMO energy gap. This, in turn, affects the molecule's reactivity and the energy required for electronic transitions.
Spectroscopic Characteristics: Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvation models (like PCM) is a standard method for predicting UV-visible absorption spectra in solution. mdpi.com The solvent can affect both the position and intensity of absorption bands.
Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a lower transition energy and a shift of the absorption maximum to a longer wavelength.
Hypsochromic Shift (Blue Shift): Conversely, if the ground state is more stabilized by the polar solvent than the excited state, the transition energy will increase, resulting in a shift to a shorter wavelength. bau.edu.lb This can occur in transitions involving non-bonding electrons (n→π*), where hydrogen bonding between a protic solvent and the solute can significantly lower the energy of the ground state. bau.edu.lb
For this compound, the presence of the carboxylic acid group, the fluorine atom, and the isopropyl group will influence its interaction with different solvents. The solvatochromic shifts would likely be analyzed using multiparameter equations, such as the Kamlet-Taft relationship, which correlates spectral shifts with solvent parameters for hydrogen bond acidity (α), basicity (β), and dipolarity/polarizability (π*). mdpi.com
The following table illustrates hypothetical solvatochromic shifts for a π→π* transition in this compound in different solvents, based on general principles of solvent effects.
| Solvent | Dielectric Constant (ε) | Transition Wavelength (λmax, nm) | Type of Shift (Relative to Cyclohexane) |
| Cyclohexane | 2.02 | 280 | Reference |
| Acetonitrile | 37.5 | 284 | Bathochromic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 286 | Bathochromic |
| Ethanol (B145695) | 24.5 | 288 | Bathochromic |
| Water | 80.1 | 290 | Bathochromic |
This table is illustrative and based on expected trends for aromatic acids. Precise values would require specific experimental or computational results.
The magnitude of these shifts is determined by the interplay between non-specific solute-solvent interactions (dipolar effects) and specific interactions like hydrogen bonding between the carboxylic acid group and protic solvents like ethanol and water. rsc.orgbau.edu.lb Computational studies using TD-DFT within a PCM framework would be essential to dissect these contributions and provide a detailed assignment of the electronic transitions observed in the experimental spectrum. mdpi.com
Role As a Synthetic Precursor and Building Block in Advanced Chemical Synthesis
Utilization in the Synthesis of Diverse Organic Compounds
The specific arrangement of functional groups on the 2-fluoro-5-(propan-2-yl)benzoic acid scaffold makes it an ideal precursor for a variety of organic compounds, most notably in the development of sophisticated therapeutic agents. The carboxylic acid provides a reactive handle for standard transformations like amidation, while the fluorine atom ortho to it can facilitate intramolecular cyclization reactions and enhance the metabolic stability of the final product.
A prominent example of its application is in the synthesis of the novel bivalent bromodomain and extra-terminal (BET) inhibitor, AZD5153. researchgate.netnih.govaacrjournals.org BET inhibitors are a class of epigenetic-modifying drugs investigated for their potential in treating cancer and other diseases. nih.govcancer.gov AZD5153 is specifically designed to bind to two bromodomains of the BRD4 protein simultaneously, a "bivalent" binding mode that gives it enhanced potency compared to earlier monovalent inhibitors. researchgate.netaacrjournals.org The synthesis of this complex molecule utilizes this compound as a foundational component, highlighting the precursor's role in building advanced, clinically relevant compounds. researchgate.netnih.govaacrjournals.org
The utility of analogous 2-fluoro-5-substituted benzoic acids further underscores the synthetic potential of this class of molecules. For instance, the closely related 2-fluoro-5-methylbenzoic acid is used to synthesize benzoxazepinones, which are potent and selective kinase inhibitors, and pyrimidinone derivatives for potential pain treatment. ossila.com These syntheses often involve an initial amidation at the carboxylic acid, followed by an intramolecular nucleophilic aromatic substitution reaction where the fluorine atom is displaced to form a new heterocyclic ring. ossila.com This established reactivity pattern suggests a broad scope for this compound in creating a diverse library of heterocyclic compounds, which are crucial scaffolds in many pharmaceuticals. researchgate.netglobalscientificjournal.comnih.gov
| Precursor Compound | Synthesized Compound/Class | Significance/Application |
|---|---|---|
| This compound | AZD5153 | A potent, orally bioavailable bivalent BET/BRD4 inhibitor for potential cancer therapy. researchgate.netaacrjournals.orgcancer.govmedchemexpress.com |
| 2-Fluoro-5-methylbenzoic acid | Benzoxazepinones | Highly potent and monoselective kinase inhibitors. ossila.com |
| 2-Fluoro-5-methylbenzoic acid | Pyrimidinone derivatives | Selective inhibitors of adenylyl cyclase 1 (AC1) for potential chronic pain treatment. ossila.com |
Application in the Development of Fluorinated Probes and Materials Precursors
Fluorinated molecules are of significant interest in the development of advanced probes for bioimaging, particularly for Positron Emission Tomography (PET). nih.govnih.gov The radioisotope Fluorine-18 is ideal for PET due to its favorable decay properties, and building blocks that can be readily incorporated into larger molecules are highly sought after. nih.govfrontiersin.org While direct application of this compound in this area is not yet widely documented, its analogs provide a strong proof-of-concept.
For example, 2-fluoro-5-nitrobenzoic acid is used as a precursor in the synthesis of fluorescent probes designed to detect specific nucleophiles in biological systems. aacrjournals.org The fluorinated benzoic acid moiety serves as a reactive handle that can be esterified with fluorescent dyes. This creates a probe that can be "turned on" by a specific biological reaction, allowing for cellular imaging. aacrjournals.org Given the similar reactivity of the fluorobenzoic acid core, this compound holds potential as a precursor for developing novel PET tracers or other molecular probes, where the isopropyl group could be used to tune the molecule's binding affinity and specificity. nih.govchempep.com
Beyond bio-imaging, fluorinated aromatic compounds are valuable precursors for specialty materials. The incorporation of fluorine can enhance thermal stability, chemical resistance, and alter the electronic properties of polymers and other materials. The defined structure of this compound makes it a candidate for incorporation into more complex material structures where its specific properties can be exploited.
Strategic Importance in Scaffold-Based Chemical Research
In modern drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govnih.gov These scaffolds serve as a foundation for building libraries of diverse compounds for screening. This compound is an excellent example of a building block used in scaffold-based research due to the distinct and complementary roles of its functional groups.
The strategic importance of this compound can be broken down as follows:
A Versatile Chemical Handle : The carboxylic acid group is a highly versatile functional group that allows for reliable and predictable coupling reactions, most commonly the formation of amide bonds. This enables the straightforward attachment of other molecular fragments to build complexity. ossila.com
A Hydrophobic Recognition Element : The isopropyl group provides a well-defined, non-polar, and hydrophobic element. nih.govresearchgate.netiupac.org In drug design, such groups are crucial for interacting with hydrophobic pockets within the binding sites of target proteins, which can significantly enhance binding affinity and selectivity. nih.govstereoelectronics.orgnih.gov
The combination of these features in a single, readily available molecule makes this compound a strategically important precursor. It provides a robust starting point for creating diverse chemical libraries aimed at discovering new therapeutic agents, as demonstrated by its role in the development of advanced inhibitors like AZD5153. aacrjournals.org
Future Research Directions and Unexplored Avenues for 2 Fluoro 5 Propan 2 Yl Benzoic Acid
Development of Novel Catalytic Approaches for Selective Transformations
The functionalization of the aromatic ring and the carboxylic acid moiety of 2-Fluoro-5-(propan-2-yl)benzoic acid through modern catalytic methods is a promising area of research.
C-H Functionalization:
Recent advancements in transition-metal-catalyzed C-H activation offer a powerful tool for the direct modification of the aromatic ring. youtube.comnih.gov The carboxylic acid group can act as a traceless directing group, facilitating ortho-C-H functionalization. nih.gov For this compound, this could enable the introduction of various functional groups at the C3 and C6 positions, leading to a diverse range of derivatives. Ruthenium-catalyzed ortho-allylation with allyl amines is one such example that could be explored. nih.gov Furthermore, the development of ligands that can control the regioselectivity of C-H halogenation could provide practical routes to dihalogenated benzoic acids. acs.org
Decarboxylative Cross-Coupling:
Decarboxylative cross-coupling reactions represent an atom-economical strategy to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgosaka-u.ac.jpnih.gov By replacing the carboxylic acid group with other functionalities, a wide array of novel compounds can be synthesized. For instance, palladium-catalyzed decarboxylative coupling with aryltrifluoroborates could be employed for the synthesis of biaryl compounds. nih.gov Visible-light-induced photocatalytic decarboxylative reactions offer a mild and efficient alternative for generating aryl radicals from benzoic acids, which can then participate in various coupling reactions. acs.orgacs.org The development of photocatalytic systems for the decarboxylative hydroxylation of benzoic acids could also be a viable route to novel phenol (B47542) derivatives. nih.gov
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. beilstein-journals.org This methodology could be applied to this compound for various functionalizations. For example, photoredox-catalyzed coupling of benzoic acid derivatives with alkenes could lead to the synthesis of dihydrochalcone (B1670589) analogs. acs.orgorganic-chemistry.org
A summary of potential catalytic transformations for this compound is presented in the table below.
| Catalytic Approach | Potential Transformation | Target Functional Group |
| C-H Functionalization | ortho-Allylation | C-H at C3 and C6 |
| C-H Functionalization | ortho-Halogenation | C-H at C3 and C6 |
| Decarboxylative Coupling | Arylation | Carboxylic Acid |
| Decarboxylative Coupling | Hydroxylation | Carboxylic Acid |
| Photoredox Catalysis | Coupling with Alkenes | Carboxylic Acid |
Application of Advanced Spectroscopic Techniques for Dynamic Studies
The interplay of the ortho-fluoro and para-isopropyl substituents in this compound can lead to interesting dynamic behaviors, which can be elucidated using advanced spectroscopic techniques.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy:
The steric hindrance between the ortho-fluoro group and the carboxylic acid moiety can lead to hindered rotation around the C-C bond connecting the carboxylic acid to the aromatic ring. scielo.org.mx Dynamic NMR (DNMR) studies at variable temperatures can be employed to determine the rotational barriers and to study the conformational dynamics of the molecule. scielo.org.mx Such studies can provide valuable insights into the molecule's shape and how it might interact with biological targets. The 19F NMR spectrum would also be a sensitive probe for studying electronic changes in the molecule upon binding or reaction.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy:
In-situ FTIR spectroscopy is a powerful technique for real-time monitoring of chemical reactions. researchgate.net It can be used to study the kinetics and mechanisms of reactions involving this compound, such as its esterification or amidation. researchgate.net By tracking the changes in the vibrational frequencies of the carbonyl group and other functional groups, detailed information about the reaction progress and the formation of intermediates can be obtained. researchgate.net
Below is a table summarizing the potential applications of advanced spectroscopic techniques.
| Spectroscopic Technique | Information to be Gained | Potential Application |
| Dynamic NMR | Rotational barriers, conformational dynamics | Understanding molecular shape and flexibility |
| 19F NMR | Electronic environment of the fluorine atom | Probing interactions with other molecules |
| In-situ FTIR | Reaction kinetics, mechanistic insights | Optimizing reaction conditions for derivatization |
Computational Design and Predictive Modeling of Novel Analogs with Tailored Properties
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. These methods can be applied to design novel analogs of this compound with specific, tailored properties.
Quantitative Structure-Activity Relationship (QSAR) Studies:
QSAR models correlate the structural features of molecules with their biological activity. nih.govnih.govresearchgate.netresearchgate.net By synthesizing a library of derivatives of this compound and evaluating their biological activity, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.govdergipark.org.tr Important descriptors in such models could include hydrophobicity, molar refractivity, and electronic parameters. nih.govresearchgate.net
Molecular Docking and Pharmacophore Modeling:
If a biological target for this compound is identified, molecular docking can be used to predict its binding mode and affinity. researchgate.net This information can guide the design of new analogs with improved binding characteristics. Pharmacophore modeling can be used to identify the key structural features required for biological activity, which can then be incorporated into new molecular designs. researchgate.net The design of benzoic acid inhibitors of influenza neuraminidase is an example of such an approach. nih.gov
Density Functional Theory (DFT) Calculations:
DFT calculations can be used to predict various molecular properties, such as conformational energies, electronic structures, and spectroscopic data. nih.govmdpi.com For this compound, DFT can be used to study the effects of the substituents on the acidity of the carboxylic acid and the reactivity of the aromatic ring. researchgate.net This can aid in understanding its chemical behavior and in designing new reactions.
The table below outlines the potential applications of computational methods.
| Computational Method | Application | Desired Outcome |
| QSAR | Correlate structure with biological activity | Predict activity of new analogs |
| Molecular Docking | Predict binding mode to a biological target | Design of more potent inhibitors |
| Pharmacophore Modeling | Identify key features for activity | Guide the design of new lead compounds |
| DFT Calculations | Predict molecular properties and reactivity | Understand chemical behavior and design new reactions |
Integration with Sustainable Synthesis and Green Chemistry Principles
The development of environmentally friendly and sustainable methods for the synthesis and modification of this compound is a crucial area for future research.
Green Synthesis Routes:
Traditional methods for the synthesis of benzoic acids can involve harsh reagents and generate significant waste. Future research should focus on developing greener synthetic routes. For example, the selenium-catalyzed oxidation of the corresponding aldehyde using hydrogen peroxide in water presents an eco-friendly alternative. mdpi.com The use of heterogeneous catalysts, such as sulfonic acid functionalized reduced graphene oxide, can also contribute to more sustainable processes by allowing for easy catalyst recovery and reuse. rsc.org The bioproduction of aminobenzoic acids and their derivatives from renewable feedstocks is another promising avenue for sustainable synthesis. mdpi.com
Flow Chemistry:
Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. beilstein-journals.orgresearchgate.netvapourtec.comrsc.org The synthesis of fluorinated aromatic compounds, which can be hazardous, is particularly well-suited for flow chemistry. beilstein-journals.orgresearchgate.netvapourtec.comrsc.orgresearchgate.net Developing a continuous flow process for the synthesis of this compound could lead to a safer, more efficient, and scalable manufacturing process.
Use of Greener Solvents and Reagents:
Future synthetic work should prioritize the use of greener solvents and reagents. This includes minimizing the use of hazardous organic solvents and replacing them with more environmentally benign alternatives like water or bio-based solvents. The development of catalytic reactions that can proceed under solvent-free conditions would be a significant advancement. nih.gov
The following table summarizes the potential integration of green chemistry principles.
| Green Chemistry Principle | Application | Benefit |
| Green Synthesis Routes | Catalytic oxidation with H2O2, use of heterogeneous catalysts | Reduced waste, milder conditions |
| Flow Chemistry | Continuous synthesis of the target molecule and its derivatives | Improved safety, scalability, and efficiency |
| Greener Solvents and Reagents | Use of water as a solvent, solvent-free reactions | Reduced environmental impact |
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-5-(propan-2-yl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination of a pre-functionalized benzoic acid derivative. For example, halogen exchange (e.g., using KF in polar aprotic solvents) or electrophilic fluorination (e.g., Selectfluor®) can introduce the fluorine atom. The isopropyl group may be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling using a boronic acid derivative.
- Key Considerations :
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may lead to side reactions like decarboxylation .
- Catalysts : Pd catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for Suzuki reactions .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Fluorination | KF, DMF, 100°C | 60–75% | |
| Alkylation | AlCl₃, isopropyl chloride | 50–65% | Inferred from |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (≥95% is typical for research-grade material). Reverse-phase C18 columns with UV detection at 254 nm are standard .
- NMR : ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic F) and ¹H NMR (isopropyl CH₃ at δ ~1.2–1.4 ppm) confirm structure .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₁FO₂: theoretical 182.08 g/mol).
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Storage : Protect from light and moisture. Store in airtight containers at ambient temperature or 4°C for long-term stability. Avoid prolonged exposure to air to prevent oxidation of the isopropyl group .
- Decomposition Risks : Hydrolysis of the carboxylic acid group may occur under alkaline conditions (pH >9) .
Advanced Research Questions
Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in further derivatization?
- Methodological Answer : The fluorine atom exerts a strong electron-withdrawing effect, activating the aromatic ring for electrophilic substitution at the ortho and para positions. However, steric hindrance from the isopropyl group may direct reactivity to less hindered sites.
- Case Study : In amidation reactions, the carboxylic acid group reacts preferentially with amines (e.g., EDC/HOBt coupling), but the fluorine can stabilize transition states, improving reaction efficiency .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from:
- Rotamers : The isopropyl group can cause splitting due to restricted rotation. Use variable-temperature NMR to confirm .
- Impurities : Trace solvents (e.g., DMF) or byproducts may overlap signals. Purify via recrystallization (ethanol/water) or column chromatography .
- Data Table : Common NMR Artifacts and Solutions
| Artifact | Solution |
|---|---|
| Split peaks in ¹H NMR | VT-NMR or deuterated solvent exchange |
| Broad ¹⁹F signal | Ensure anhydrous conditions |
Q. How can computational modeling predict the physicochemical properties of this compound for drug discovery?
- Methodological Answer : Use tools like Gaussian or Schrödinger Suite to calculate:
- LogP : Predicted ~2.5 (isopropyl increases lipophilicity vs. trifluoromethyl analogs) .
- pKa : The carboxylic acid group has a pKa ~2.8–3.2, while fluorine slightly lowers it .
- Applications : Predict bioavailability and binding affinity to target proteins (e.g., COX-2 inhibitors).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
